1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(naphthalen-2-ylsulfonyl)piperazine
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Overview
Description
1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a naphthalene sulfonyl group and a benzyl ether-methoxyphenyl moiety, making it a subject of study in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the benzyl ether-methoxyphenyl intermediate, followed by the introduction of the naphthalene sulfonyl group. Common synthetic routes include:
Nucleophilic Substitution: The benzyl ether-methoxyphenyl intermediate is synthesized through nucleophilic substitution reactions involving benzyl halides and methoxyphenols.
Sulfonylation: The naphthalene sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides and naphthalene derivatives.
Piperazine Formation: The final step involves the formation of the piperazine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-pressure reactions, catalytic processes, and continuous flow synthesis are employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts or metal hydrides can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various substituted derivatives, such as halogenated, nitrated, and sulfonated compounds, as well as reduced forms like alcohols and amines.
Scientific Research Applications
1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(NAPHTHALENE-1-SULFONYL)PIPERAZINE: Similar structure but with a different position of the sulfonyl group.
1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(NAPHTHALENE-2-SULFONYL)MORPHOLINE: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness
1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C29H30N2O4S |
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Molecular Weight |
502.6 g/mol |
IUPAC Name |
1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C29H30N2O4S/c1-34-28-14-11-24(19-29(28)35-22-23-7-3-2-4-8-23)21-30-15-17-31(18-16-30)36(32,33)27-13-12-25-9-5-6-10-26(25)20-27/h2-14,19-20H,15-18,21-22H2,1H3 |
InChI Key |
VQXCYYHHTRWCSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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